4,7-Dichloroquinoline
CAS No.: 86-98-6
VCID: VC0193633
Molecular Formula: C9H5Cl2N
Molecular Weight: 198.05 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | 4,7-Dichloroquinoline is a two-ring heterocyclic compound primarily utilized as a chemical intermediate in the synthesis of aminoquinoline antimalarial drugs such as amodiaquine, chloroquine, and hydroxychloroquine . This compound's significance lies in its reactive chlorine atom at the 4-position on the pyridine ring, which allows for selective nucleophilic aromatic substitution reactions to create derivatives, including chloroquine . Beyond antimalarials, 4,7-dichloroquinoline remains relevant in the development of novel drug candidates, highlighting its ongoing importance in pharmaceutical research . The synthesis of 4,7-dichloroquinoline was first documented in a 1937 patent . A common method involves condensing a substituted aniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions, leading to the formation of an imine . This imine then cyclizes to form the pyridine ring through heating, followed by hydrolysis, decarboxylation, and conversion of the hydroxy group into a chloro group using phosphoryl chloride . 4,7-dichloroquinoline can also be produced via the Gould–Jacobs reaction, which provides an alternative approach to constructing the pyridine ring from 3-chloroaniline . Another chemical compound that shares a similar structural motif and application is 7-chloro-4-hydroxyquinoline, which serves as an intermediate in the preparation of 4,7-dichloroquinoline . 4,7-Dichloroquinoline is a white to light yellow crystal powder . It has a melting point between 84°C and 88°C . It is also used in the synthesis of hybrid aminoquinoline-triazine derivatives with anti-microbial activity . |
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CAS No. | 86-98-6 |
Product Name | 4,7-Dichloroquinoline |
Molecular Formula | C9H5Cl2N |
Molecular Weight | 198.05 g/mol |
IUPAC Name | 4,7-dichloroquinoline |
Standard InChI | InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H |
Standard InChIKey | HXEWMTXDBOQQKO-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN=C2C=C1Cl)Cl |
Canonical SMILES | C1=CC2=C(C=CN=C2C=C1Cl)Cl |
Appearance | Solid powder |
Purity | > 95% |
Synonyms | 4,7-Dichlrorquinoline |
PubChem Compound | 6866 |
Last Modified | Aug 15 2023 |
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